molecular formula C14H19BN2O2 B13916318 7-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine

7-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine

Cat. No.: B13916318
M. Wt: 258.13 g/mol
InChI Key: WHJXTQDNYWKHBR-UHFFFAOYSA-N
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Description

7-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine is a boron-containing heterocyclic compound It is characterized by the presence of an imidazo[1,2-A]pyridine core substituted with a 7-methyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine typically involves the borylation of an imidazo[1,2-A]pyridine derivative. One common method is the palladium-catalyzed borylation of 7-methylimidazo[1,2-A]pyridine using bis(pinacolato)diboron as the boron source . The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., DMF), and aryl or vinyl halides.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of alcohols.

    Substitution: Formation of substituted imidazo[1,2-A]pyridine derivatives.

Scientific Research Applications

7-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine depends on its application. In Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product . The molecular targets and pathways involved in biological applications would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Uniqueness: 7-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine is unique due to its imidazo[1,2-A]pyridine core, which imparts specific electronic and steric properties that can influence its reactivity and applications in synthesis and medicinal chemistry.

Properties

Molecular Formula

C14H19BN2O2

Molecular Weight

258.13 g/mol

IUPAC Name

7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H19BN2O2/c1-10-6-7-17-11(9-16-12(17)8-10)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3

InChI Key

WHJXTQDNYWKHBR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C3N2C=CC(=C3)C

Origin of Product

United States

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